4-(2,2-difluoroethenyl)-N,N-diethylbenzamide
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Overview
Description
N,N-Diethyl-4-(2,2-difluorovinyl)benzamide: is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.26 It is characterized by the presence of a benzamide group substituted with diethyl and difluorovinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(2,2-difluorovinyl)benzamide typically involves the reaction of 4-(2,2-difluorovinyl)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of N,N-Diethyl-4-(2,2-difluorovinyl)benzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-(2,2-difluorovinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the difluorovinyl group.
Scientific Research Applications
N,N-Diethyl-4-(2,2-difluorovinyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2,2-difluorovinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluorovinyl group may play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N,N-Diethyl-4-(2,2-difluorovinyl)benzamide can be compared with other similar compounds, such as:
N,N-Diethyl-4-(2,2-difluorovinyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
N,N-Diethyl-4-(2,2-difluorovinyl)phenylacetamide: Similar structure but with a phenylacetamide group.
N,N-Diethyl-4-(2,2-difluorovinyl)benzonitrile: Similar structure but with a benzonitrile group.
The uniqueness of N,N-Diethyl-4-(2,2-difluorovinyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H15F2NO |
---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
4-(2,2-difluoroethenyl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C13H15F2NO/c1-3-16(4-2)13(17)11-7-5-10(6-8-11)9-12(14)15/h5-9H,3-4H2,1-2H3 |
InChI Key |
UTZBOOHDLOKBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C=C(F)F |
Origin of Product |
United States |
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